2,3-二羟基苯甲酸乙酯

描述

Ethyl 2,3-dihydroxybenzoate is a chemical compound related to various research areas, including medicinal chemistry and materials science. While the provided papers do not directly discuss Ethyl 2,3-dihydroxybenzoate, they do provide insights into closely related compounds and their synthesis, molecular structures, and chemical properties. For instance, Ethyl 3,4-dihydroxybenzoate has been studied for its antioxidant properties and its effects on esophageal squamous cell carcinoma cells, indicating potential therapeutic applications . Other related compounds, such as Ethyl 2,4-dichloro-5-hydroxy-6-methylbenzoate and Ethyl 11a,12-Dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate, have been synthesized and structurally characterized, contributing to the field of synthetic organic chemistry .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including oxidation, esterification, and thermal rearrangement. For example, Ethyl 3,4-dihydroxybenzoate can be synthesized from 4-methylcatechol through oxidation and esterification reactions, with the optimization of reaction conditions leading to a high yield of 90.5% . The synthesis of Ethyl 2-(2-Hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves a condensation reaction, showcasing the versatility of synthetic methods in creating diverse molecular structures .

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal and molecular structure of Ethyl 2,4-dichloro-5-hydroxy-6-methylbenzoate was determined by X-ray crystallography . Similarly, the structure of Diethyl 4,4'-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate was elucidated, revealing the conformation of its ethylene bridges and the coplanarity of its benzene rings .

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and can lead to various functional groups and molecular frameworks. The thermal rearrangement of the 2-thiabicyclo[3,1,0]hex-3-ene system, for example, resulted in an unexpected product, demonstrating the complexity of chemical transformations . The tandem palladium-catalyzed oxidative aminocarbonylation-cyclization is another example of a chemical reaction used to synthesize heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The crystal packing of Diethyl 2,2'-(ethane-1,2-diyldioxy)dibenzoate is dominated by van der Waals forces, which are significant in determining the compound's solid-state properties . The presence of substituents like chlorine and hydroxyl groups can affect the acidity, reactivity, and overall stability of the compounds .

科学研究应用

抗生素增效剂

2,3-二羟基苯甲酸乙酯已被发现可以延缓药物外排并增强抗生素活性 . 它已被评估用于对抗耐药大肠杆菌的药物外排抑制 (EPI) 活性 . 该化合物增加了染料积累并减少了染料外排,表明它干扰了细菌外排泵的底物转运 . 这表明 2,3-二羟基苯甲酸乙酯可以作为耐药大肠杆菌的潜在 EPI。 大肠杆菌 .

抗生素活性调节剂

该化合物可以调节克拉霉素、红霉素和氟喹诺酮对 Kam3-AcrB 的活性 . 这种抗生素活性的调节可能有利于对抗耐药细菌菌株 .

化学合成

2,3-二羟基苯甲酸乙酯用于化学合成 . 其线性式为 C9H10O4 . 它可从化学供应商处购买,表明它在各种化学反应中的应用 .

脱羧研究

该化合物也参与脱羧研究 . 邻苯甲酸脱羧酶,包括 2,3-二羟基苯甲酸脱羧酶,因其不受敏感辅因子的影响且稳定性极佳,因此在大型应用中具有吸引力 .

作用机制

Target of Action

Ethyl 2,3-dihydroxybenzoate primarily targets the 2,3-dihydroxybenzoate-AMP ligase in Bacillus subtilis and Neutrophil gelatinase-associated lipocalin in humans . It also acts as a prolyl hydroxylase enzyme inhibitor . These targets play crucial roles in various biological processes, including ATP-dependent reactions and hypoxia response.

Mode of Action

The compound interacts with its targets by activating the carboxylate group of 2,3-dihydroxybenzoate (DHB) via ATP-dependent PPi exchange reactions, leading to the formation of the acyladenylate . As a prolyl hydroxylase inhibitor, it modulates adaptive responses to hypobaric hypoxia .

Biochemical Pathways

Ethyl 2,3-dihydroxybenzoate affects several biochemical pathways. It induces neurite outgrowth of PC12 cells via the IGF-1/PI3K/ERK signaling pathway . It also interferes with substrate translocation via a bacterial efflux pump . Furthermore, it is involved in the decarboxylation and carboxylation reactions .

Pharmacokinetics

The pharmacokinetic characteristics of Ethyl 2,3-dihydroxybenzoate include fast absorption, high systemic clearance, and a short half-life . Its oral bioavailability is 23% . These properties impact the compound’s bioavailability and determine its distribution and elimination in the body.

Result of Action

The compound has been shown to attenuate acute hypobaric hypoxia-mediated vascular leakage in the brain . It effectively scales down hypoxia-induced cerebral edema and downregulates brain NF-κB expression . It also curtails pro-inflammatory cytokines and cell adhesion molecules .

Action Environment

The action of Ethyl 2,3-dihydroxybenzoate can be influenced by environmental factors. For instance, the direction of reversible enzyme catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH . Therefore, the forward and reverse reactions could be separated at different pH values .

安全和危害

Ethyl 2,3-dihydroxybenzoate is classified as a serious eye damage/eye irritation and skin sensitization category 1 . It may cause an allergic skin reaction and causes serious eye damage . It is recommended to wear personal protective equipment/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid dust formation .

未来方向

属性

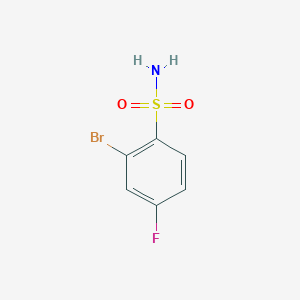

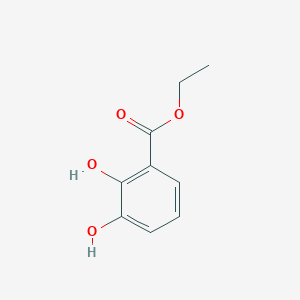

IUPAC Name |

ethyl 2,3-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMQSXRCGOZYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381572 | |

| Record name | ethyl 2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3943-73-5 | |

| Record name | ethyl 2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。